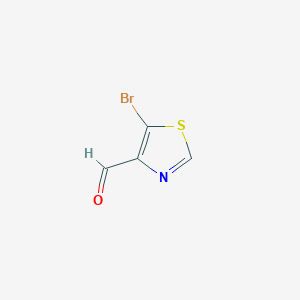

5-Bromothiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-4-3(1-7)6-2-8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUBJUUGUUFJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934346-19-7 | |

| Record name | 5-bromo-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Importance of Halogenated Thiazole Carbaldehydes

Halogenated thiazole (B1198619) carbaldehydes are a class of organic compounds that have gained significant traction as versatile intermediates in synthesis. The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a prevalent scaffold in numerous biologically active compounds and approved drugs. growingscience.comtandfonline.com The presence of a halogen atom and a carbaldehyde (aldehyde) group on this ring system dramatically enhances its synthetic utility.

The aldehyde functional group is a reactive handle that readily participates in a wide array of chemical transformations. These include nucleophilic additions, condensation reactions to form imines or hemiacetals, and oxidation to the corresponding carboxylic acid or reduction to an alcohol. smolecule.comsmolecule.com This reactivity allows for the straightforward introduction of diverse molecular fragments and the construction of more elaborate chemical architectures.

Research Trajectories of 5 Bromothiazole 4 Carbaldehyde and Its Isomers

The specific substitution pattern of 5-Bromothiazole-4-carbaldehyde, with the bromine at position 5 and the aldehyde at position 4, dictates its unique reactivity and the types of molecules that can be synthesized from it. Research has actively explored the synthetic potential of this particular isomer, alongside its related counterparts.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C4H2BrNOS | indiamart.comindiamart.com |

| Molecular Weight | 192.03 g/mol | indiamart.comindiamart.com |

| CAS Number | 934346-19-7 | indiamart.comindiamart.com |

| Appearance | White to yellow crystalline powder | indiamart.comindiamart.com |

| Melting Point | 128.0°C - 130.0°C | indiamart.com |

| Purity | Typically ≥95% | fluorochem.co.uk |

Isomers such as 5-Bromothiazole-2-carbaldehyde and 4-Bromothiazole-2-carbaldehyde have also been subjects of synthetic interest. chemshuttle.comalfa-chemical.comachemblock.com The position of the aldehyde and bromine groups significantly influences the electronic environment and steric hindrance around the reactive sites, leading to different outcomes in chemical reactions. For instance, the "halogen dance" reaction, a process involving the migration of a halogen atom upon metallation, has been utilized to synthesize various polyfunctionalized 1,3-thiazoles, starting from precursors like 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole. growingscience.com This highlights the intricate and often non-intuitive pathways that can be exploited to access specific isomers.

Research has also focused on the synthesis of derivatives. For example, 4-chlorothiazole-5-carbaldehydes have been investigated as precursors for new nitrogen-containing heterocyclic compounds with potential anti-tumor activity. researchgate.net The substitution of bromine with chlorine or the introduction of other functional groups, such as a trifluoromethyl group, further expands the chemical space accessible from these thiazole (B1198619) building blocks. smolecule.com

Contextualizing 5 Bromothiazole 4 Carbaldehyde Within Heterocyclic Chemistry

Direct Synthetic Routes to this compound

Direct synthetic methods aim to introduce the bromo and carbaldehyde functionalities onto a pre-existing thiazole core in a minimal number of steps. These approaches are often favored for their efficiency and atom economy.

Regioselective Bromination Strategies for Thiazole Derivatives

The introduction of a bromine atom at the C5 position of a thiazole ring is a critical step in the synthesis of the target molecule. The reactivity of the thiazole ring dictates the strategy for regioselective bromination. Thiazole itself is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. However, the position of substitution is highly dependent on the existing substituents on the ring.

For a thiazole-4-carbaldehyde precursor, direct bromination would need to be highly regioselective to favor the C5 position over the more activated C2 position. The electron-withdrawing nature of the carbaldehyde group at C4 deactivates the ring towards electrophilic attack, particularly at the adjacent C5 position, making direct bromination challenging. However, specific brominating agents and reaction conditions can be employed to achieve the desired regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for the bromination of heterocyclic compounds, and optimization of conditions such as temperature and reaction time can favor the desired isomer.

In a related context, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one has been shown to yield different isomers depending on the reaction conditions. Monobromination in aqueous acetic acid predominantly gives the 2-bromo derivative, while in ether, the 5-bromo derivative is the major product. rsc.org This highlights the significant influence of the reaction medium on the regiochemical outcome of bromination in heterocyclic systems.

Introduction of the Carbaldehyde Functionality at the C4 Position

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnih.govwikipedia.orgthieme-connect.de This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic Vilsmeier reagent then attacks the electron-rich ring to introduce a formyl group after hydrolysis.

For the synthesis of this compound, this would involve the formylation of a 5-bromothiazole (B1268178) precursor. The success of this approach hinges on the reactivity of 5-bromothiazole towards the Vilsmeier reagent and the regioselectivity of the formylation. The bromine atom at the C5 position is an electron-withdrawing group, which deactivates the thiazole ring towards electrophilic substitution. However, the nitrogen and sulfur heteroatoms still provide sufficient electron density to potentially allow the reaction to proceed. The directing effect of the sulfur and nitrogen atoms, along with the deactivating effect of the bromine, would need to favor formylation at the C4 position. While general principles of the Vilsmeier-Haack reaction are well-established, specific application to 5-bromothiazole would require empirical investigation to determine its feasibility and yield.

Synthesis via Precursor Modification and Functional Group Interconversion

An alternative and often more controlled approach to synthesizing this compound involves the use of a pre-functionalized thiazole scaffold, followed by the interconversion of functional groups to arrive at the target molecule.

Transformation of Existing Thiazole Scaffolds into this compound

This strategy involves starting with a thiazole derivative that already contains some of the required functionalities or groups that can be readily converted into them. A plausible precursor would be 5-bromothiazole-4-carboxylic acid or its derivatives, such as the corresponding amide or ester. The commercial availability of 5-bromothiazole-4-carboxylic acid suggests that this is a viable synthetic intermediate. bldpharm.com

The synthesis of such precursors can be achieved through various routes. For instance, a Hantzsch thiazole synthesis could be employed using an α-bromoketone and a thioamide, with the subsequent introduction of the bromine at C5 and the carboxylic acid at C4 through a series of reactions.

Aldehyde Formation Reactions in Bromothiazole Systems

The conversion of a carboxylic acid to an aldehyde is a common transformation in organic synthesis. For the synthesis of this compound from 5-bromothiazole-4-carboxylic acid, several methods can be considered.

One common approach is the reduction of the carboxylic acid. However, direct reduction to the aldehyde can be challenging as over-reduction to the corresponding alcohol is a common side reaction. To circumvent this, the carboxylic acid is often converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde under controlled conditions. For example, the Rosenmund reduction of the acid chloride or the reduction of an ester with a bulky reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures are standard procedures.

Alternatively, the carboxylic acid can be converted to a Weinreb amide, which upon reaction with an organometallic reagent, such as a Grignard or organolithium reagent, yields a stable intermediate that is hydrolyzed to the aldehyde.

Another strategy involves the conversion of a carboxamide to a carboxylic acid, which can then be reduced. For example, the hydrolysis of 3-bromo-4-phenylisothiazole-5-carboxamide to the corresponding carboxylic acid has been reported in high yield using sodium nitrite (B80452) in trifluoroacetic acid. mdpi.comresearchgate.net A similar transformation could potentially be applied to a 5-bromothiazole-4-carboxamide (B1444455) precursor.

Bromine Atom Introduction through Directed Methods

In some synthetic strategies, the bromine atom may be introduced at a later stage onto a thiazole-4-carbaldehyde precursor. As mentioned earlier, direct bromination would require careful control of regioselectivity. An alternative is a directed bromination approach. This could involve the use of a directing group on the thiazole ring that facilitates bromination at the C5 position.

Another powerful technique for regioselective halogenation is through lithiation followed by quenching with an electrophilic bromine source. For instance, if a thiazole derivative can be selectively lithiated at the C5 position, subsequent treatment with a reagent like 1,2-dibromoethane (B42909) or N-bromosuccinimide would introduce the bromine atom at the desired location. The feasibility of this approach depends on the ability to achieve regioselective lithiation, which is influenced by the electronic and steric properties of the substituents already present on the thiazole ring.

Reactions Involving the Aldehyde Functional Group (–CHO)

The aldehyde group in this compound is a primary site for various chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions of this compound

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes attack by nucleophiles. libretexts.org This results in the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org Both negatively charged and neutral nucleophiles can participate in these reactions. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. libretexts.org The presence of only one large substituent attached to the carbonyl carbon in aldehydes results in less steric hindrance compared to the two large substituents in ketones. libretexts.org

While specific examples of nucleophilic addition to this compound are not extensively detailed in the provided search results, the general reactivity of aldehydes suggests it can react with a variety of nucleophiles. For instance, Grignard reagents would be expected to add to the carbonyl group to form secondary alcohols. Similarly, other carbon and heteroatom nucleophiles can be employed to generate a diverse array of substituted thiazole derivatives.

Condensation Reactions Forming Imines and Schiff Bases

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. scirp.orgresearchgate.net This reaction is a cornerstone of organic synthesis, providing a pathway to a wide variety of nitrogen-containing heterocyclic compounds. scirp.org The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. google.com

These reactions can be carried out under various conditions, including solvent-free and microwave-assisted methods, often leading to high yields and simplified purification. scirp.org The resulting imines are themselves versatile intermediates for further chemical transformations. nih.gov For example, they can act as dienophiles in aza-Diels-Alder reactions to construct N-heterocycles. nih.gov

A study on the synthesis of a novel Schiff base from 5-bromo-2-thiophene carboxaldehyde and 2-aminothiophenol (B119425) highlights a simple and efficient condensation method. researchgate.net While this involves a thiophene (B33073) analog, the principle is directly applicable to this compound.

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| Aldehyde (e.g., this compound) | Primary Amine | Imine (Schiff Base) | Varies (e.g., solvent-free, catalyst) |

| Ketone | Primary Amine | Imine (Schiff Base) | Varies (e.g., solvent-free, catalyst) |

Oxidation and Reduction Pathways of the Carbaldehyde Moiety

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid is a common transformation. smolecule.com A variety of oxidizing agents can be employed for this purpose. For instance, Pinnick oxidation conditions, using sodium chlorite (B76162) (NaClO₂), are effective for converting aldehydes to carboxylic acids. jst.go.jp Another common reagent for this transformation is potassium permanganate. smolecule.com The resulting 5-bromothiazole-4-carboxylic acid is a valuable intermediate for further derivatization.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-bromothiazol-4-yl)methanol. smolecule.com A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). smolecule.comgoogle.com This reduction provides another route to functionalized thiazole derivatives.

| Starting Material | Transformation | Product | Common Reagents |

| This compound | Oxidation | 5-Bromothiazole-4-carboxylic acid | Potassium permanganate, Sodium chlorite |

| This compound | Reduction | (5-Bromothiazol-4-yl)methanol | Sodium borohydride |

Transformations at the Bromine (–Br) Position

The bromine atom at the 5-position of the thiazole ring serves as a handle for introducing a wide range of substituents through halogen-metal exchange and palladium-catalyzed cross-coupling reactions.

Halogen-Metal Exchange Reactions for Thiazole Functionalization

The bromine atom on the thiazole ring can be readily exchanged for a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or lithium diisopropylamide (LDA). researchgate.netresearchgate.netresearchgate.netias.ac.in This halogen-metal exchange reaction generates a highly reactive thiazolyl-lithium intermediate. researchgate.netresearchgate.net This intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups at the 5-position of the thiazole ring. researchgate.netresearchgate.net

For example, quenching the lithiated species with carbon dioxide (CO₂) would yield the corresponding carboxylic acid. researchgate.net This method provides a convenient synthesis for thiazole-5-carboxylic acids. researchgate.net It has been shown that the 5-bromine atom in polybrominated thiazoles is generally the most reactive towards lithiation. researchgate.net

The choice of organolithium reagent and reaction conditions can influence the selectivity of the reaction, especially in the presence of other reactive sites. researchgate.netresearchgate.net For instance, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with LDA occurs at the 5-position, allowing for subsequent functionalization at that site. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an excellent substrate for these transformations. researchgate.netnih.gov These reactions typically involve the use of a palladium catalyst and a suitable coupling partner. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the bromothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. dp.technih.govyonedalabs.commdpi.comorganic-chemistry.org This is a versatile method for creating new carbon-carbon bonds. yonedalabs.com The reaction is widely used in the synthesis of biaryls and other complex molecules. organic-chemistry.org The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction, especially with heterocyclic substrates. mdpi.comorganic-chemistry.org Conditions have been developed for the regioselective double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, a related compound, which could potentially be adapted for this compound. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orguniurb.itnih.gov This reaction is a valuable method for the synthesis of substituted alkenes. organic-chemistry.org The reaction is typically carried out in the presence of a base. nih.gov While a standard Heck reaction introduces a double bond, a reductive Heck reaction can be employed to generate a saturated C-C bond. researchgate.net

Sonogashira Coupling: This reaction couples the bromothiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comwashington.edunih.govsioc-journal.cndigitellinc.com It is a highly efficient method for the formation of C(sp²)-C(sp) bonds. nih.gov The reaction tolerates a wide range of functional groups and can often be carried out at room temperature. nrochemistry.com

| Reaction Type | Coupling Partner | Product Type | Catalyst/Reagents |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Aryl- or vinyl-substituted thiazole | Palladium catalyst, Base |

| Heck Reaction | Alkene | Alkene-substituted thiazole | Palladium catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | Alkyne-substituted thiazole | Palladium catalyst, Copper(I) co-catalyst, Base |

Suzuki-Miyaura Coupling for Aryl/Alkenyl Substitutions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that is effectively used to introduce aryl or alkenyl substituents at the 5-position of the thiazole ring by replacing the bromine atom. This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. The presence of the electron-withdrawing carbaldehyde group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.

Research has demonstrated the successful synthesis of 5-aryl-substituted thiazole derivatives using this methodology. For instance, the reaction of 5-bromothiazole derivatives with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ or Na₂CO₃ yields the corresponding 5-arylthiazole products. tandfonline.com The reaction conditions can be optimized to achieve high yields and accommodate a variety of functional groups on the aryl boronic acid.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromothiazole Derivatives

| Bromothiazole Derivative | Aryl Boronic Acid | Catalyst | Base | Product | Reference |

| 5-bromo-2-methylamino-4-(3,4,5-trimethoxyphenyl)thiazole | Various aryl boronic acids | Not specified | Not specified | 5-aryl-2-methylamino-4-(3,4,5-trimethoxyphenyl)thiazole derivatives | tandfonline.com |

This table is illustrative and based on findings for similar bromothiazole structures. Specific conditions for this compound may vary.

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling is another powerful palladium-catalyzed reaction that enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the bromothiazole. nrochemistry.comnih.gov This reaction is typically co-catalyzed by a copper(I) salt and carried out in the presence of a base, such as an amine. nrochemistry.com

This method has been successfully applied to synthesize alkynyl-substituted thiazoles. researchgate.net The reaction of a bromothiazole with a terminal alkyne under Sonogashira conditions, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI), results in the formation of the corresponding 5-alkynylthiazole derivative. nrochemistry.comrsc.org The reaction is valued for its mild conditions and tolerance of various functional groups. nrochemistry.comnih.gov

Table 2: General Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions | Reference |

| Aryl Halide | This compound | |

| Alkyne | Phenylacetylene, etc. | rsc.org |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | nrochemistry.com |

| Copper(I) Co-catalyst | CuI | nrochemistry.com |

| Base | Diisopropylamine, Triethylamine | nrochemistry.com |

| Solvent | THF, DMF | nrochemistry.comrsc.org |

This table provides a general overview of Sonogashira coupling conditions. Specific parameters for this compound would require experimental optimization.

Negishi and Stille Coupling Applications

The Negishi and Stille coupling reactions provide alternative palladium-catalyzed methods for forming carbon-carbon bonds at the 5-position of the thiazole ring.

The Negishi coupling involves the reaction of an organozinc reagent with the bromothiazole in the presence of a palladium catalyst. nih.govthieme-connect.com This reaction is known for its high functional group tolerance and the ability to form C-C bonds with a wide range of organozinc partners, including alkyl, aryl, and vinyl zinc halides. researchgate.netnih.gov The synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles has been achieved in high yields using Negishi cross-coupling. researchgate.net

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. u-tokyo.ac.jpyoutube.compsu.edu While effective, the toxicity of organotin compounds is a significant drawback. u-tokyo.ac.jp Stille coupling has been employed for the synthesis of various substituted thiazoles, including the direct synthesis of 4,5-dibromobithiazole from 2,4,5-tribromothiazole. researchgate.net The reaction tolerates a wide variety of functional groups. psu.edu

Table 3: Comparison of Negishi and Stille Coupling for Bromothiazoles

| Coupling Reaction | Organometallic Reagent | Key Advantages | Example Application | Reference |

| Negishi | Organozinc (e.g., R-ZnX) | High yields, good for alkyl substitutions | Synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles | researchgate.net |

| Stille | Organotin (e.g., R-SnR'₃) | High functional group tolerance | Synthesis of 4,5-dibromobithiazole | researchgate.net |

Nucleophilic Aromatic Substitution on the Bromothiazole Ring

Nucleophilic aromatic substitution (SɴAr) on the bromothiazole ring involves the replacement of the bromine atom by a nucleophile. numberanalytics.comnih.gov The thiazole ring itself is electron-deficient, which can facilitate nucleophilic attack, particularly when activated by electron-withdrawing groups. pharmaguideline.comchemicalbook.com The aldehyde group at the 4-position of this compound would further activate the ring towards nucleophilic substitution.

For a nucleophilic aromatic substitution to occur, the aromatic ring generally needs to be electron-poor, and a good leaving group must be present. masterorganicchemistry.com The bromine atom serves as a leaving group. The reaction proceeds through a negatively charged intermediate, and the presence of electron-withdrawing groups helps to stabilize this intermediate. masterorganicchemistry.com While less common than electrophilic substitution on thiazoles, SɴAr reactions can occur under specific conditions with strong nucleophiles. numberanalytics.compharmaguideline.com For instance, the reaction of 2-bromothiazole (B21250) with amines has been studied as a method for preparing aminothiazole derivatives. researchgate.netresearchgate.net

Reactivity of the Thiazole Heterocycle

Electrophilic Substitution on the Thiazole Core (if applicable)

The thiazole ring can undergo electrophilic aromatic substitution. The position of substitution is influenced by the substituents already present on the ring. In the unsubstituted thiazole ring, the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. pharmaguideline.comchemicalbook.comwikipedia.org The order of reactivity for electrophilic substitution is generally C5 > C4 > C2. acs.org

However, in this compound, the C5 position is already occupied by a bromine atom. The presence of the electron-withdrawing aldehyde group at C4 and the bromine at C5 deactivates the ring towards further electrophilic substitution. Therefore, electrophilic substitution on the thiazole core of this compound is generally not a favored reaction pathway. If it were to occur, it would likely require harsh conditions and the position of attack would be influenced by the combined directing effects of the existing substituents.

Ring-Opening and Rearrangement Reactions (if relevant to bromothiazoles)

Thiazole and its derivatives can undergo ring-opening and rearrangement reactions under certain conditions. For instance, some thiazole derivatives are susceptible to reductive ring-opening with reagents like sodium in liquid ammonia. researchgate.net The course of these reactions depends on the nature of the substituents on the thiazole ring. researchgate.net

Rearrangement reactions of thiazoles have also been reported, sometimes initiated by light (photochemical rearrangement) or through treatment with bases or acids. researchgate.netresearchgate.netnih.gov For example, the Dimroth rearrangement, which involves the interchange of heteroatoms within a heterocyclic ring, has been observed in certain imidazo[4,5-d]thiazole derivatives upon treatment with acids. nih.gov The relevance of these specific ring-opening and rearrangement reactions to this compound would depend on the specific reaction conditions and the stability of the molecule under those conditions. The presence of the aldehyde and bromo substituents would influence the electron distribution and bond strengths within the ring, potentially affecting its susceptibility to such transformations.

Influence of Substituents on Thiazole Ring Electron Density and Reactivity

The unsubstituted thiazole ring is characterized by a degree of aromaticity and significant π-electron delocalization. wikipedia.org The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic substitution, particularly at the C2 and C4 positions. ias.ac.inias.ac.in Conversely, the sulfur atom can donate a lone pair of electrons to the π-system, partially offsetting the nitrogen's influence and contributing to the ring's aromatic character. ias.ac.in Calculated π-electron densities reveal that the C5 position is the most electron-rich and thus the primary site for electrophilic attack, while the C2 position is the most electron-deficient and the preferred site for nucleophilic attack or deprotonation. wikipedia.orgchemicalbook.comresearchgate.net

The reactivity of the thiazole ring can be systematically altered by the introduction of substituents. The nature of these substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), determines the extent and direction of this modulation. ias.ac.in

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the thiazole ring through their positive mesomeric effect (+M). When placed at the C2 position, these groups can function as an "electron source," enhancing the electron density at the C5 position and making the ring more susceptible to electrophilic attack at that site. ias.ac.inias.ac.in

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), carbonyl (-CHO, -COR), and cyano (-CN) groups decrease the electron density of the ring through both negative inductive (-I) and negative mesomeric (-R) effects. ias.ac.in These groups further deactivate the ring towards electrophiles and enhance its susceptibility to nucleophilic attack, especially at the C2 position. ias.ac.in

In the specific case of this compound, the ring is substituted with two electron-withdrawing groups.

C5-Bromo Group (-Br): Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing due to their electronegativity but can be mesomerically electron-donating through their lone pairs. For bromine, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring.

The combined influence of the C4-carbaldehyde and C5-bromo substituents renders the thiazole ring in this compound significantly electron-deficient. This electronic profile makes the remaining unsubstituted C2 position particularly notable. Already inherently the most electron-poor position in the thiazole nucleus, its electrophilicity is further amplified by the two adjacent EWGs. wikipedia.org Consequently, the C2 proton is more acidic and susceptible to deprotonation by strong bases, and the C2 carbon is a prime target for nucleophilic attack. wikipedia.orgthieme-connect.de Research on related substituted thiazoles confirms this principle; for instance, the presence of an electron-withdrawing trifluoromethyl group has been shown to direct electrophilic substitution to specific positions, highlighting the powerful directing influence of such substituents. smolecule.com

The following tables summarize the general influence of substituents on the thiazole ring and the predicted effects on the reactivity of this compound.

Table 1: General Influence of Substituents on Thiazole Ring Reactivity

| Substituent Type | Position | Electronic Effect | Influence on Ring Electron Density | Predicted Impact on Reactivity |

| Electron-Donating (e.g., -NH₂, -OH) | C2 | +M, -I | Increases density, especially at C5 | Activates ring towards electrophilic attack at C5. ias.ac.inias.ac.in |

| Electron-Donating (e.g., -NH₂, -OH) | C4/C5 | +M, -I | Increases overall ring density | Activates ring towards electrophilic attack. |

| Electron-Withdrawing (e.g., -CHO, -NO₂) | C2 | -M, -I | Strongly decreases density across the ring | Deactivates ring towards electrophiles; activates C2 for nucleophilic attack. ias.ac.in |

| Electron-Withdrawing (e.g., -CHO, -NO₂) | C4/C5 | -M, -I | Strongly decreases density across the ring | Deactivates ring towards electrophiles; enhances acidity of ring protons. |

| Halogen (e.g., -Br, -Cl) | Any | -I > +M | Net decrease in ring density | Deactivates ring towards electrophiles. |

Table 2: Predicted Reactivity of this compound Based on Substituent Effects

| Ring Position | Existing Substituent(s) | Combined Electronic Effect on Position | Predicted Reactivity |

| C2 | C4-CHO, C5-Br | Highly electron-deficient; enhanced acidity of C2-H. | Primary site for nucleophilic attack and deprotonation . wikipedia.org |

| C4 | Carbaldehyde (-CHO) | Site of EWG. | The aldehyde functional group itself is reactive towards nucleophiles (e.g., Wittig reaction, reduction). nih.gov |

| C5 | Bromo (-Br) | Site of EWG. | The C-Br bond can be a site for metal-halogen exchange or cross-coupling reactions. |

Applications of 5 Bromothiazole 4 Carbaldehyde As a Versatile Synthetic Building Block

Design and Synthesis of Complex Thiazole-Containing Heterocycles

The strategic placement of reactive functional groups on the 5-Bromothiazole-4-carbaldehyde scaffold allows for its elaboration into more intricate molecular architectures. This includes the formation of fused ring systems, the construction of diverse N-heterocyclic scaffolds, and the preparation of advanced organic molecules with specific and complex designs.

Formation of Fused Ring Systems and Polyheterocycles

This compound is a key starting material for the synthesis of various fused heterocyclic systems, where the thiazole (B1198619) ring is annulated with other rings. A prominent example is the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with recognized biological activities. The aldehyde functionality can undergo condensation reactions, while the bromine atom can participate in cross-coupling reactions to build the fused ring. For instance, multi-step reaction sequences that may involve initial condensation of the aldehyde followed by cyclization and other transformations can lead to these complex polyheterocyclic structures. mdpi.comnih.govsemanticscholar.orgscielo.br

Another important class of fused heterocycles accessible from this precursor are thiazolo[5,4-b]pyridines. researchgate.netnih.gov The synthesis of these compounds often involves condensation of the carbaldehyde group with an appropriate amine, followed by an intramolecular cyclization reaction. The reactivity of the bromine atom can be harnessed for further functionalization of the resulting fused system.

The table below summarizes representative examples of fused heterocyclic systems synthesized using precursors derived from or analogous to this compound.

| Fused Heterocycle | Synthetic Strategy | Key Reactions |

| Thieno[2,3-d]pyrimidines | Multi-step synthesis involving initial reaction of a thiophene (B33073) precursor. | Gewald reaction, cyclization, condensation. nih.govsemanticscholar.orgscielo.br |

| Thiazolo[5,4-b]pyridines | Condensation followed by intramolecular cyclization. | Condensation, cyclization, oxidation. researchgate.netnih.gov |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Reaction of a thieno[2,3-b]pyridine intermediate with formic acid or formamide. | Cyclocondensation. mdpi.com |

Construction of Diverse N-Heterocyclic Scaffolds

The aldehyde group of this compound is a versatile handle for the construction of a wide array of N-heterocyclic scaffolds through condensation reactions. sphinxsai.com For example, it can react with primary amines to form Schiff bases, which can then be used as intermediates for the synthesis of more complex nitrogen-containing heterocycles. Multicomponent reactions, which allow for the formation of complex molecules in a single step from three or more reactants, are a powerful tool in this regard. nih.govwindows.netnih.govdokumen.pub this compound can serve as the aldehyde component in such reactions, leading to the rapid assembly of diverse heterocyclic libraries.

The reactivity of the aldehyde also allows for its participation in reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidinones, a class of compounds with a range of biological activities. nih.gov

Preparation of Advanced Organic Molecules with Specific Architectures

The combination of the aldehyde and bromine functionalities in this compound enables the synthesis of advanced organic molecules with well-defined and often complex three-dimensional structures. The bromine atom, for instance, is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the introduction of a wide variety of substituents at the 5-position of the thiazole ring, including aryl, heteroaryl, and alkyl groups. This capability is crucial for creating molecules with specific electronic and steric properties, which is often a key requirement in the development of new materials and therapeutic agents.

Role in Medicinal Chemistry Intermediate Synthesis

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. nih.govresearchgate.netjchemrev.comjchemrev.combenthamscience.comnih.gov this compound, as a functionalized thiazole derivative, plays a significant role as an intermediate in the synthesis of new therapeutic agents.

Precursor for Pharmacologically Relevant Scaffolds and Analogs

This compound is a valuable precursor for the synthesis of various pharmacologically relevant scaffolds. For instance, the benzothiazole core, which can be accessed from thiazole precursors, is present in a number of drugs and clinical candidates. jchemrev.comjchemrev.combenthamscience.com The ability to functionalize the thiazole ring through reactions involving the aldehyde and bromine groups allows for the generation of libraries of compounds for screening against various biological targets.

Thiazole-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netnih.gov The synthesis of analogs of known bioactive molecules, where the thiazole ring is introduced or modified using this compound, is a common strategy in drug discovery programs. tandfonline.commdpi.com

Intermediate in the Development of New Therapeutic Agents

This compound has been utilized as a key intermediate in the synthesis of specific classes of new therapeutic agents. A notable area of application is in the development of protein kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

For example, derivatives of 2-aminothiazole have been identified as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. researchgate.net The synthesis of these inhibitors can involve the use of functionalized thiazole aldehydes. Furthermore, thiazole derivatives have been explored as inhibitors of other kinases such as TAK1, highlighting the broad applicability of this scaffold in kinase inhibitor design. jst.go.jp The development of novel anticancer agents is another area where this building block is of importance, with thiazole-fused quinazolinones showing promising cytotoxic activity against various cancer cell lines. nih.gov

The table below provides examples of therapeutic targets and the corresponding class of compounds synthesized using thiazole-based intermediates.

| Therapeutic Target | Class of Compound | Role of Thiazole Scaffold |

| Protein Kinases (e.g., p38 MAP kinase, TAK1) | Kinase Inhibitors | Core structural component interacting with the enzyme's active site. google.comresearchgate.netjst.go.jp |

| Cancer Cells | Anticancer Agents | Scaffold for the development of cytotoxic compounds, such as thiazole-fused quinazolinones. nih.gov |

| Various Pathogens | Antimicrobial Agents | Privileged scaffold in the design of new antibacterial and antifungal compounds. nih.govresearchgate.net |

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of diverse but structurally related molecules, known as a chemical library. The success of this approach relies on the use of a central scaffold or template that can be systematically modified at various positions. This compound is an ideal scaffold for this purpose due to its two distinct and readily reactive functional groups.

The aldehyde group at the C-4 position and the bromine atom at the C-5 position can be selectively targeted by a wide range of chemical reactions. This allows for the systematic introduction of diversity at two different points on the molecule, generating a vast library of analogues from a single starting material.

Modification at the Aldehyde (C-4) Position: The aldehyde group is a versatile functional group that can participate in numerous carbon-carbon and carbon-nitrogen bond-forming reactions. This position is typically used to introduce a variety of side chains and functional groups through reactions such as:

Reductive amination to form secondary and tertiary amines.

Wittig reactions to generate alkenes.

Condensation reactions with active methylene (B1212753) compounds.

Addition of organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

Modification at the Bromo (C-5) Position: The bromine atom on the electron-rich thiazole ring is well-suited for modern cross-coupling reactions, which are fundamental tools in combinatorial synthesis. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. Key reactions include:

Suzuki coupling with boronic acids.

Stille coupling with organostannanes.

Heck coupling with alkenes.

Sonogashira coupling with terminal alkynes.

Buchwald-Hartwig amination to form C-N bonds.

By combining different reactions at both sites, a large matrix of compounds can be efficiently synthesized. For example, starting with this compound, one could perform reductive amination with 50 different amines and then subject each of these products to a Suzuki coupling with 50 different boronic acids, theoretically yielding 2,500 unique compounds in a systematic fashion.

Table 1: Potential for Library Generation from this compound

| Reactive Site | Reaction Type | Diversity Introduced |

|---|---|---|

| C4-Carbaldehyde | Reductive Amination | Amine derivatives |

| Wittig Reaction | Alkene derivatives | |

| Knoevenagel Condensation | α,β-Unsaturated systems | |

| Grignard Reaction | Secondary alcohols | |

| C5-Bromo | Suzuki Coupling | Aryl, Heteroaryl groups |

| Sonogashira Coupling | Alkynyl groups | |

| Buchwald-Hartwig Amination | Aryl/Alkyl amines |

Contributions to Materials Science and Agrochemical Research

The unique chemical structure of this compound also makes it a valuable precursor for the development of novel functional materials and agrochemicals.

Intermediate in the Synthesis of Functional Materials and Polymers

Thiazole-containing compounds are known to exhibit interesting electronic and photophysical properties, making them attractive components for functional materials such as organic light-emitting diodes (OLEDs), sensors, and conductive polymers. The aldehyde functionality of this compound can be utilized in polymerization reactions, allowing the thiazole unit to be incorporated into a polymer backbone or as a pendant group.

For instance, the aldehyde can undergo condensation polymerization with difunctional nucleophiles like diamines or diols to create polyimines (Schiff bases) or polyacetals. The resulting polymers would contain the thiazole ring within their repeating units, potentially imparting properties such as thermal stability, conductivity, or fluorescence to the final material. Furthermore, the bromine atom can be modified either before or after polymerization to fine-tune the material's electronic properties.

Table 2: Potential Polymer Synthesis Using this compound

| Polymerization Strategy | Co-monomer Type | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Condensation Polymerization | Diamines | Polyimines (Schiff Base Polymers) | Thermal Stability, Chelation |

| Dihydrazides | Polyhydrazones | Conjugated systems, Optical properties |

Precursor for Agrochemical Active Ingredients and Derivatives

The thiazole ring is a privileged scaffold in agrochemical design, appearing in numerous commercial fungicides, herbicides, and insecticides. Its presence is often crucial for the biological activity of the molecule. This compound serves as an excellent starting point for the synthesis of more complex heterocyclic systems used in crop protection.

The aldehyde and bromo groups are reactive handles that can be used to build fused-ring systems, which are common in modern agrochemicals. For example, the compound can be a precursor to thieno[3,2-d]pyrimidines, a class of compounds known for their diverse biological activities. A hypothetical synthesis could involve the conversion of the aldehyde to a nitrile or carboxylic acid derivative, followed by ring-closure reactions involving the adjacent bromine atom to construct the fused thiophene ring, which can then be elaborated into the final pyrimidine structure. The ability to build such complex scaffolds makes this compound a key building block for discovering new agrochemical active ingredients. Thiazole derivatives are integral to a variety of agrochemicals, highlighting the importance of this chemical class in the industry.

Table 3: Examples of Thiazole-Containing Agrochemicals

| Compound Name | Agrochemical Type | Function |

|---|---|---|

| Thifluzamide | Fungicide | Succinate dehydrogenase inhibitor |

| Thiabendazole | Fungicide | Broad-spectrum systemic fungicide |

| Flumetsulam | Herbicide | Acetolactate synthase (ALS) inhibitor |

Advanced Characterization and Theoretical Investigations of 5 Bromothiazole 4 Carbaldehyde

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic arrangement and electronic distribution of 5-Bromothiazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

For ¹H NMR, the aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The single proton on the thiazole (B1198619) ring is also anticipated to be a singlet, with its chemical shift influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the bromine atom.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde is the most deshielded, with an expected chemical shift in the range of 180-190 ppm. The carbons of the thiazole ring would appear in the aromatic region, with their specific shifts determined by the substitution pattern of the bromine atom and the aldehyde group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.5 - 10.5 | Singlet | Aldehyde H |

| ¹H | 8.0 - 9.0 | Singlet | Thiazole H |

| ¹³C | 180 - 190 | Singlet | C=O |

| ¹³C | 140 - 160 | Singlet | Thiazole C-Br |

| ¹³C | 120 - 140 | Singlet | Thiazole C-CHO |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₂BrNOS), the exact mass can be calculated. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da. This isotopic signature is a key identifier for brominated compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering valuable information about its functional groups. nih.govmsu.edu For this compound, characteristic vibrational frequencies can be predicted.

The most prominent IR absorption band is expected to be the C=O stretch of the aldehyde group, typically appearing in the region of 1680-1710 cm⁻¹. vscht.czlibretexts.org The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2720 and 2820 cm⁻¹. vscht.czlibretexts.org Vibrations associated with the thiazole ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will appear at lower wavenumbers, typically in the fingerprint region.

Raman spectroscopy, which relies on changes in polarizability, would also detect these vibrations, often with different intensities compared to IR spectroscopy. nih.gov For instance, the symmetric vibrations of the thiazole ring may be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aldehyde C-H Stretch | 2720, 2820 | IR |

| Aldehyde C=O Stretch | 1680 - 1710 | IR, Raman |

| Thiazole Ring Stretches | 1400 - 1600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related compounds can offer insights. For instance, the crystal structure of 2,4-diacetyl-5-bromothiazole reveals a structure influenced by halogen bonding, with intramolecular interactions between the acetyl group and the bromine atom, and intermolecular interactions involving the other acetyl group and the bromine of a neighboring molecule. Similar interactions could be anticipated in the solid-state packing of this compound.

Computational Chemistry and Molecular Modeling Studies

Theoretical calculations provide a powerful complement to experimental data, offering a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound and to compute a variety of molecular properties.

These calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can be compared with experimental data for validation. Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Recent studies on similar halogenated carbaldehydes have successfully utilized DFT to analyze their structural and spectroscopic properties. mdpi.com

Information Obtainable from DFT Calculations for this compound

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths and angles in the lowest energy conformation. |

| Vibrational Frequencies | Predicts IR and Raman active modes for comparison with experimental spectra. |

| NMR Chemical Shifts | Aids in the assignment of experimental NMR signals. |

| HOMO-LUMO Energies | Indicates chemical reactivity and electronic excitation properties. |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such analyses allow for a theoretical exploration of its expected spectroscopic characteristics.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound in the gaseous phase. From this optimized structure, vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. These theoretical spectra provide valuable insights into the vibrational modes of the molecule. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the carbaldehyde moiety is expected to be a prominent feature, alongside vibrations associated with the thiazole ring and the carbon-bromine bond.

Furthermore, quantum chemical methods can predict nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), the corresponding chemical shifts can be estimated. These theoretical values, when compared with experimental data, can aid in the definitive assignment of NMR signals.

Electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic transition properties, which are relevant to its ultraviolet-visible (UV-Vis) absorption spectrum.

A hypothetical representation of predicted spectroscopic data for this compound, based on DFT calculations, is presented in the table below.

| Spectroscopic Parameter | Predicted Value/Range | Vibrational Mode/Transition |

| IR Frequency (C=O stretch) | 1680-1700 cm⁻¹ | Carbonyl group stretching |

| IR Frequency (C-Br stretch) | 500-600 cm⁻¹ | Carbon-bromine stretching |

| ¹H NMR (aldehyde proton) | δ 9.8-10.2 ppm | Deshielded proton of the carbaldehyde group |

| ¹³C NMR (carbonyl carbon) | δ 185-195 ppm | Carbonyl carbon of the carbaldehyde group |

| UV-Vis (λmax) | 250-280 nm | π → π* transitions within the thiazole ring |

Note: The data in this table is illustrative and based on typical values for similar structures. Specific values would require dedicated quantum chemical calculations.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Halogen Bonding)

The presence of a bromine atom at the 5-position and a carbaldehyde group at the 4-position of the thiazole ring in this compound creates significant potential for both intermolecular and intramolecular interactions, most notably halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site.

Drawing a parallel to this compound, it is highly probable that similar interactions occur. An intramolecular halogen bond could form between the bromine at C5 and the oxygen of the carbaldehyde group at C4. This interaction would likely influence the conformational preference of the carbaldehyde group.

Intermolecularly, the bromine atom on one molecule could engage in a halogen bond with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the thiazole ring or the oxygen of the carbaldehyde group. These interactions can play a crucial role in the solid-state packing of the molecule, influencing its crystal structure and physical properties.

A summary of potential non-covalent interactions in this compound is provided below.

| Interaction Type | Donor | Acceptor | Potential Role |

| Intramolecular Halogen Bond | C5-Br | O (of C4-carbaldehyde) | Influences molecular conformation |

| Intermolecular Halogen Bond | C5-Br | N (of thiazole ring) | Directs crystal packing |

| Intermolecular Halogen Bond | C5-Br | O (of carbaldehyde) | Contributes to solid-state architecture |

| Dipole-Dipole Interactions | Thiazole ring, C=O | Thiazole ring, C=O | General intermolecular cohesion |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies of reaction mechanisms involving this compound, while not specifically reported, can be conceptualized based on the known reactivity of aldehydes and thiazoles. Quantum chemical calculations are instrumental in elucidating reaction pathways, identifying transition states, and determining activation energies.

For instance, the reaction of the carbaldehyde group, such as in a Wittig reaction to form an alkene, can be modeled computationally. Theoretical calculations can map the potential energy surface of the reaction, identifying the structure of the transition state for the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and triphenylphosphine (B44618) oxide. The calculated activation barriers would provide insights into the reaction kinetics.

Similarly, nucleophilic aromatic substitution at the bromine-bearing C5 position could be investigated. Theoretical models can be used to compare the activation energies for the substitution with different nucleophiles, helping to predict the feasibility and outcome of such reactions. The calculations would also reveal the structure of the Meisenheimer complex, a key intermediate in this type of reaction.

The table below outlines hypothetical reaction types and the insights that could be gained from theoretical studies.

| Reaction Type | Key Steps for Theoretical Study | Information Gained |

| Wittig Reaction | Formation of oxaphosphetane, Decomposition to products | Transition state geometries, Activation energies, Reaction kinetics |

| Nucleophilic Aromatic Substitution | Formation of Meisenheimer complex, Departure of bromide | Intermediate stability, Activation barriers, Regioselectivity |

| Condensation Reactions | Nucleophilic attack on carbonyl, Dehydration | Reaction pathway, Thermodynamic favorability |

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic investigations of reactions specifically involving this compound are scarce in the published literature. However, the reactivity of this compound can be inferred from the individual reactivities of its functional groups: the thiazole ring, the bromine substituent, and the carbaldehyde group.

The carbaldehyde group is expected to undergo typical aldehyde reactions. For example, it can participate in condensation reactions with amines to form Schiff bases, or with active methylene (B1212753) compounds in Knoevenagel condensations. Mechanistic studies of these reactions would likely proceed through well-established pathways involving nucleophilic attack on the carbonyl carbon followed by dehydration.

The thiazole ring itself can influence the reactivity of the substituents. The electron-withdrawing nature of the thiazole ring can activate the aldehyde group towards nucleophilic attack. The bromine atom at the 5-position is susceptible to displacement via nucleophilic aromatic substitution, particularly with strong nucleophiles. It can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which would proceed through standard catalytic cycles involving oxidative addition, transmetalation, and reductive elimination.

Experimental techniques to investigate these mechanisms could include kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates. For example, in a study of a nucleophilic substitution reaction, monitoring the reaction rate as a function of reactant concentrations would provide information about the reaction order. Trapping experiments could be designed to capture any transient intermediates.

A summary of plausible reaction classes and their generally accepted mechanisms is presented below.

| Reaction Class | Plausible Mechanism | Key Intermediates |

| Schiff Base Formation | Nucleophilic addition of amine to carbonyl, followed by dehydration | Hemiaminal |

| Knoevenagel Condensation | Formation of a carbanion from an active methylene compound, nucleophilic addition to the carbonyl, dehydration | Enolate, aldol-type adduct |

| Suzuki Coupling | Oxidative addition of the C-Br bond to a Pd(0) catalyst, transmetalation with a boronic acid, reductive elimination | Organopalladium complexes |

| Nucleophilic Aromatic Substitution | Addition of a nucleophile to the C5 position, formation of a Meisenheimer complex, elimination of the bromide ion | Meisenheimer complex |

Future Directions and Emerging Research Avenues for 5 Bromothiazole 4 Carbaldehyde

Development of Sustainable and Green Synthetic Methodologies

The future of synthesizing 5-Bromothiazole-4-carbaldehyde and its derivatives is increasingly geared towards environmentally benign methods that minimize waste, reduce energy consumption, and avoid hazardous reagents. rsc.org Traditional approaches, such as the Hantzsch synthesis, are being reimagined through the lens of green chemistry. rsc.org Key emerging strategies include the use of alternative energy sources, eco-friendly solvents and catalysts, and catalyst-free reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. cluster-science.comnih.gov This technique has been successfully applied to multicomponent reactions for synthesizing various thiazole (B1198619) derivatives, offering an energy-efficient route that can be adapted for analogues of this compound. rsc.orgcluster-science.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. rsc.orgresearchgate.net Ultrasound-assisted synthesis can enhance reaction rates and yields under mild conditions, sometimes even in solvent-free systems. researchgate.netrsc.org This method has been used to efficiently produce 1,3-thiazoles, demonstrating its potential for cleaner production pathways. rsc.orgresearchgate.net

Green Catalysts and Solvents: The development of recyclable and non-toxic catalysts is a cornerstone of green synthesis. rsc.org Researchers are exploring reusable catalysts like silica-supported tungstosilisic acid and NiFe2O4 nanoparticles for thiazole synthesis. rsc.orgacs.org Furthermore, replacing hazardous organic solvents with water or polyethylene (B3416737) glycol (PEG) is a significant focus. rsc.org Catalyst-free syntheses conducted in water have been reported, showcasing a simple and environmentally friendly approach to thiazole construction. rsc.orgrsc.org

| Methodology | Key Advantages | Example Condition | Reference |

|---|---|---|---|

| Microwave-Assisted | Reduced reaction time, higher yields, energy efficiency | Multicomponent reaction in ethanol (B145695) with acetic acid catalyst | cluster-science.com |

| Ultrasound-Assisted | Mild conditions, high yields, shorter reaction times, solvent-free options | Using a recyclable chitosan (B1678972) hydrogel biocatalyst | rsc.org |

| Green Catalysts | Recyclability, reduced waste, often milder conditions | NiFe2O4 nanoparticles in an ethanol:water system | acs.org |

| Catalyst-Free in Water | Eliminates catalyst cost and toxicity, environmentally benign | Refluxing starting materials in water | rsc.org |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bromine atom and the aldehyde group on this compound are key functional handles for exploring novel chemical reactions, particularly through modern catalytic methods. Future research will likely focus on leveraging these sites for complex molecule synthesis through advanced cross-coupling and functionalization reactions.

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. rsc.org These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents. rsc.orgresearchgate.net This strategy enables the creation of diverse libraries of 5-arylthiazole derivatives, which can be further elaborated using the aldehyde functionality. Future work will likely focus on using novel palladium catalysts that operate under milder conditions with lower catalyst loadings. rsc.org

C-H Bond Functionalization: Direct C–H bond activation and functionalization represent a highly efficient and atom-economical approach to modifying heterocyclic scaffolds. arizona.edu While the bromine provides a traditional coupling handle, future research may explore direct C-H arylation at other positions of the thiazole ring, potentially catalyzed by palladium or other transition metals. This would open up new avenues for creating polysubstituted thiazoles that are not easily accessible through classical methods.

Cycloaddition Reactions: The thiazole ring itself can participate in cycloaddition reactions, although this often requires high temperatures. optica.org Thiazolium salts, derived from N-alkylation of the thiazole, can form ylides that undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.govbohrium.com This approach leads to the formation of fused heterocyclic systems, such as pyrrolo[2,1-b]thiazoles. nih.gov Applying these methodologies to derivatives of this compound could generate novel, complex scaffolds with potential biological activity. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation

As the demand for new chemical entities in drug discovery and materials science grows, the integration of key building blocks like this compound into automated synthesis platforms and high-throughput screening (HTS) is becoming crucial.

Automated synthesis allows for the rapid generation of large libraries of compounds by systematically varying substituents. The dual reactivity of this compound (at the bromo and aldehyde positions) makes it an excellent candidate for such library synthesis. For example, an automated platform could first perform a Suzuki coupling at the 5-position with a diverse set of boronic acids, followed by a reductive amination or Wittig reaction at the 4-carbaldehyde group with a range of amines or phosphorus ylides.

Once these compound libraries are synthesized, HTS methods are essential for rapidly evaluating their biological activity or material properties. For instance, new thiazole derivatives can be screened against panels of enzymes or cell lines to identify potential drug candidates. Chemiluminescent assays, which are well-suited for HTS, have been successfully used to screen imidazo[2,1-b]thiazole (B1210989) derivatives as potential acetylcholinesterase inhibitors. researchgate.netnih.gov This synergy between automated synthesis and HTS accelerates the discovery process, allowing for the efficient identification of lead compounds from large and diverse chemical libraries built upon the this compound scaffold.

Computational Design and Prediction of New Derivatives

In silico methods are becoming indispensable in modern chemical research for predicting the properties of new molecules before their synthesis, thereby saving time and resources. Computational chemistry offers powerful tools to guide the design of novel this compound derivatives with desired biological activities or material properties.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. By docking virtual libraries of derivatives into the active site of a target, researchers can prioritize the synthesis of compounds most likely to be active. For example, numerous studies have used molecular docking to evaluate thiazole derivatives as potential anticancer, antibacterial, or antifungal agents, correlating binding scores with experimental activity. This approach can be directly applied to design specific inhibitors derived from this compound.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and predict various properties of molecules, including their reactivity and spectroscopic characteristics. For materials science applications, DFT can predict properties like HOMO/LUMO energy levels, which are crucial for designing organic semiconductors. Studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have used DFT to analyze how different substituents influence their absorption and emission spectra, guiding the design of new materials for optoelectronic applications.

| Computational Method | Primary Application | Predicted Properties | Reference |

|---|---|---|---|

| Molecular Docking | Drug Discovery | Binding affinity, binding mode, protein-ligand interactions | |

| Density Functional Theory (DFT) | Materials Science & Reactivity | HOMO/LUMO energies, electronic structure, spectroscopic properties | |

| ADME-Toxicity Prediction | Drug Development | Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion), toxicity profiles | acs.org |

Potential in Advanced Materials and Functional Systems

The unique electronic properties of the thiazole ring make it an attractive component for the development of advanced organic materials. The functional handles on this compound provide ideal anchor points for incorporating this heterocycle into larger, functional systems.

Organic Semiconductors: Thiazole is considered an electron-accepting heterocycle, and moieties based on thiazole, particularly fused systems like thiazolo[5,4-d]thiazole, are widely used in organic semiconductors. acs.org These materials are key components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org Ladder-type thiazole-fused polymers have been synthesized and shown to have p-type semiconducting performance with promising charge carrier mobilities. researchgate.net Derivatives of this compound could serve as monomers for new conjugated polymers or as building blocks for small molecule semiconductors.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. By designing ligands containing the thiazole moiety, researchers have created MOFs with applications in luminescence, gas storage, and heterogeneous catalysis. rsc.orgoptica.org Thiazolothiazole-based MOFs, for instance, exhibit properties useful for fluorescence sensing, catalysis, and photochromism. optica.org The aldehyde and bromo-substituents of this compound could be modified to create dicarboxylic acids or other linking groups suitable for MOF synthesis.

Fluorescent Probes and Dyes: Thiazole derivatives are integral to many fluorescent dyes, such as Thiazole Orange, which is known for its 'turn-on' fluorescence response. rsc.org The conjugated system of the thiazole ring can be extended and functionalized to create probes for detecting specific ions or biomolecules, or for imaging in living cells. cluster-science.comnih.gov The reactivity of this compound allows for the systematic modification of its structure to tune its photophysical properties, leading to the development of novel sensors and imaging agents. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 5-Bromothiazole-4-carbaldehyde, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the aldehyde proton (δ ~9.8–10.2 ppm) and bromothiazole ring protons (δ ~7.5–8.5 ppm). Compare with structurally similar compounds like methyl 2-bromo-4-chlorothiazole-5-carboxylate, where bromine and chlorine substituents influence chemical shifts .

- Infrared (IR) Spectroscopy : Confirm the aldehyde group (C=O stretch ~1680–1720 cm) and thiazole ring vibrations (C-Br stretch ~550–650 cm).

- Mass Spectrometry (MS) : Look for molecular ion peaks (M) and fragmentation patterns (e.g., loss of Br or CHO groups).

- Data Interpretation : Cross-reference with databases like PubChem or EPA DSSTox for expected spectral profiles .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in amber glass bottles under inert gas (N or Ar) at 2–8°C to prevent degradation .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer :

- Vilsmeier-Haack Reaction : React 5-bromothiazole with DMF/POCl to introduce the aldehyde group. Optimize temperature (60–80°C) and stoichiometry (1:1.2 ratio of thiazole to DMF) .

- Direct Bromination : Brominate 4-carboxaldehydethiazole using NBS (N-bromosuccinimide) in CCl under UV light. Monitor reaction progress via TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing functional groups to this compound?

- Methodological Answer :

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups. Prefer Pd(PPh)/KCO in THF/HO (3:1) at 80°C for 12 hours .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the thiazole ring. Avoid protic solvents to prevent aldehyde hydration .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Decoupling Experiments : Perform H-C HSQC/HMBC to assign ambiguous signals.

- Isotopic Labeling : Synthesize C-labeled derivatives to trace signal origins.

- Comparative Analysis : Reference data from analogs like 5-(4-bromophenoxy)-1-methylpyrazole-4-carbaldehyde, where bromine and aldehyde groups cause predictable deshielding .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies.

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., aldehyde carbon) using Multiwfn software.

- Case Study : Compare with methyl 2-bromo-4-chlorothiazole-5-carboxylate, where computational models accurately predicted regioselectivity in SNAr reactions .

Q. How can bioactivity assays be designed to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Target Selection : Focus on kinases or microbial enzymes due to thiazole's affinity for ATP-binding pockets.

- In-Vitro Testing : Use MIC assays for antimicrobial activity (e.g., against S. aureus or E. coli) at 10–100 µM concentrations. Include positive controls like ciprofloxacin .